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molecular formula C13H16FNO3 B8806055 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid

4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid

Cat. No. B8806055
M. Wt: 253.27 g/mol
InChI Key: WFFPQKXBJLTVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849945

Procedure details

To 1.0 g of 3,4-dihydro-8-fluoro-7-methyl-2-oxo-1- benzazepine, 15 ml of methanol and 0.7 ml of concentrated hydrochloric acid were added and they were heated under reflux for 3 hours. After the completion of the reaction, the reaction mixture was allowed to cool and the solvent was removed under reduced pressure. To the white residue so obtained, 20 ml of methylene chloride were added, followed by the addition of 1.8 ml of triethylamine and then 0.5 ml of acetic anhydride under ice cooling. They were stirred at room temperature for 2.5 hours. After the completion of the reaction, water and a 5% aqueous hydrochloric acid solution were added to the reaction mixture, followed by extraction with chloroform. The chloroform layer was washed with a saturated aqueous solution of sodium bicarbonate and then dried over anhydrous magnesium sulfate. The solvent was then evaporated. To the residue so obtained, 8 ml of methanol and 5 ml of a 5% aqueous solution of sodium hydroxide were added and the mixture was stirred at room temperature for 30 minutes. The solvent was then distilled off under reduced pressure. To the residue so obtained, a 5% aqueous hydrochloric acid solution was added, followed by extraction with ethyl acetate. The ethyl acetate layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was then evaporated. The residue so obtained was recrystallized from ethyl acetate-chloroform, whereby 0.8 g of the title compound was obtained.
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3,4-dihydro-8-fluoro-7-methyl-2-oxo-1- benzazepine
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
8 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:13]([CH3:14])=[CH:12][C:5]2=[CH:6][CH2:7][CH2:8][C:9](=[O:11])[N:10]=[C:4]2[CH:3]=1.Cl.[C:16]([O:19]C(=O)C)(=[O:18])[CH3:17].[OH-].[Na+]>CO.O.C(N(CC)CC)C.C(Cl)Cl>[C:9]([NH:10][C:4]1[CH:3]=[C:2]([F:1])[C:13]([CH3:14])=[CH:12][C:5]=1[CH2:6][CH2:7][CH2:17][C:16]([OH:19])=[O:18])(=[O:11])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
3,4-dihydro-8-fluoro-7-methyl-2-oxo-1- benzazepine
Quantity
1 g
Type
reactant
Smiles
FC1=CC=2C(=CCCC(N2)=O)C=C1C
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
They were stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
they were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the white residue so obtained
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
To the residue so obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue so obtained
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate-chloroform

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)F)C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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